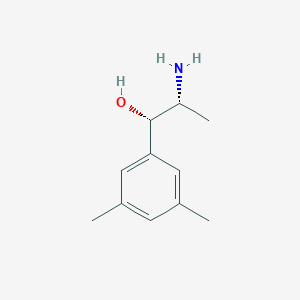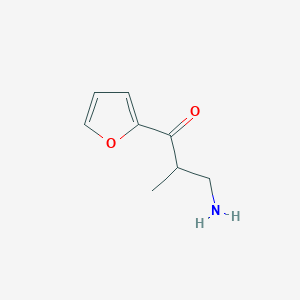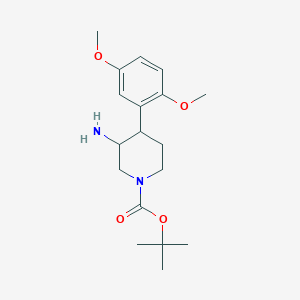
2-Bromo-6-ethylpyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-ethylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by a bromine atom at the 2-position, an ethyl group at the 6-position, and a carboxylic acid group at the 4-position of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethylpyridine-4-carboxylic acid typically involves the bromination of 6-ethylpyridine-4-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
化学反応の分析
Types of Reactions: 2-Bromo-6-ethylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield derivatives such as 2-amino-6-ethylpyridine-4-carboxylic acid.
- Oxidation reactions produce compounds like 2-bromo-6-formylpyridine-4-carboxylic acid.
- Reduction reactions result in products such as 2-bromo-6-ethylpyridine-4-methanol .
科学的研究の応用
2-Bromo-6-ethylpyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development targeting specific diseases.
Industry: Employed in the production of specialty chemicals and materials, including polymers and dyes
作用機序
The mechanism of action of 2-Bromo-6-ethylpyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .
類似化合物との比較
- 2-Bromo-6-methylpyridine
- 2-Bromo-4-methylpyridine
- 2-Bromo-6-chloropyridine
Comparison: 2-Bromo-6-ethylpyridine-4-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the ethyl group provides steric hindrance, influencing the compound’s interaction with enzymes and receptors, while the carboxylic acid group enhances its solubility and reactivity in aqueous environments .
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
2-bromo-6-ethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-3-5(8(11)12)4-7(9)10-6/h3-4H,2H2,1H3,(H,11,12) |
InChIキー |
IGZLPGIALDRRPI-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=C1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)



![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)


![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)


![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
